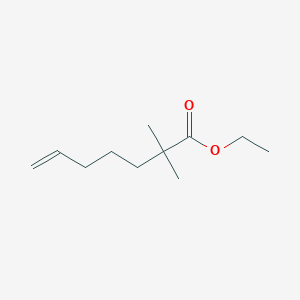![molecular formula C14H16N2O2 B3103403 Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate CAS No. 14394-77-5](/img/structure/B3103403.png)
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate
Descripción general
Descripción
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate is a chemical compound with the CAS Number: 1886-52-8. Its molecular weight is 244.29 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate consists of 34 bonds in total, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate has a boiling point of 123-125 degrees Celsius and a density of 1.23 . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
This compound is used as a dye in Dye-Sensitized Solar Cells (DSSCs). The dye is used as a sensitizer in the solar cell, which absorbs sunlight and generates electric current .
Optoelectronic Properties
The compound has been studied for its optoelectronic properties. These properties make it useful in devices that convert light into electricity or vice versa .
Thermodynamic Properties
The thermodynamic properties of this compound have been studied, which can be useful in various fields such as materials science and chemical engineering .
Synthesis of Other Compounds
This compound can be used as a starting material in the synthesis of other compounds. This is useful in organic chemistry and pharmaceutical research .
Luminescence Dyes
Derivatives of this compound are used as luminescence dyes. These dyes emit light when excited and are used in various applications such as bioimaging and diagnostics .
Active Media for Lasers
Derivatives of this compound are used as active media for lasers. These materials amplify light by stimulated emission of radiation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mecanismo De Acción
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 24429 g/mol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is used in dyeing, printing, and coating industries due to its low volatility and good stability . It is also used as an intermediate in chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. For instance, its stability and volatility can be affected by temperature . .
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate | |
CAS RN |
1886-52-8 | |
| Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)

![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)


![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)
![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)



![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
